Chloro(chloromethanesulfinyl)methane
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Overview
Description
Chloro(chloromethanesulfinyl)methane is an organosulfur compound with the chemical formula CH₂ClSO₂Cl. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid with a pungent odor and is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(chloromethanesulfinyl)methane can be synthesized through the chlorination of methanesulfonyl chloride. The reaction involves the use of chlorine gas in the presence of a radical initiator. The reaction conditions typically include elevated temperatures and the presence of a solvent such as carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound involves the reaction of methane with sulfuryl chloride in the presence of a radical initiator. This method is efficient and yields high purity this compound. The reaction can be represented as follows: [ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_2\text{ClSO}_2\text{Cl} + \text{HCl} ]
Chemical Reactions Analysis
Types of Reactions
Chloro(chloromethanesulfinyl)methane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various sulfonyl derivatives.
Scientific Research Applications
Chloro(chloromethanesulfinyl)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of chloro(chloromethanesulfinyl)methane involves its reactivity as an electrophile. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on proteins and other biomolecules, which can result in enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the additional chlorine atom.
Chloromethanesulfonic acid: Similar in reactivity but differs in the presence of a hydroxyl group instead of a chlorine atom.
Uniqueness
Chloro(chloromethanesulfinyl)methane is unique due to its dual functionality as both a sulfonyl chloride and a chlorinated compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
Properties
IUPAC Name |
chloro(chloromethylsulfinyl)methane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2OS/c3-1-6(5)2-4/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEXWJGSZIRHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509176 |
Source
|
Record name | Chloro(chloromethanesulfinyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5031-59-4 |
Source
|
Record name | Chloro(chloromethanesulfinyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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